Dttc-bis-hdgpc

Description

Dttc-bis-hdgpc (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Structurally, it features a benzene ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical and biological properties. Key characteristics include:

- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions .

- BBB Permeability: Confirmed to cross the blood-brain barrier, a critical feature for neuroactive compounds .

- Synthetic Route: Synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .

Its high gastrointestinal (GI) absorption and BBB penetration make it a candidate for central nervous system (CNS)-targeted therapies.

Properties

CAS No. |

115868-53-6 |

|---|---|

Molecular Formula |

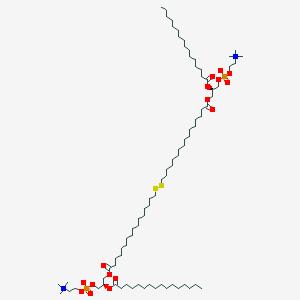

C80H158N2O16P2S2 |

Molecular Weight |

1530.2 g/mol |

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[16-[[16-[(2R)-2-hexadecanoyloxy-3-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxypropoxy]-16-oxohexadecyl]disulfanyl]hexadecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C80H158N2O16P2S2/c1-9-11-13-15-17-19-21-25-33-39-45-51-57-63-79(85)97-75(73-95-99(87,88)93-67-65-81(3,4)5)71-91-77(83)61-55-49-43-37-31-27-23-29-35-41-47-53-59-69-101-102-70-60-54-48-42-36-30-24-28-32-38-44-50-56-62-78(84)92-72-76(74-96-100(89,90)94-68-66-82(6,7)8)98-80(86)64-58-52-46-40-34-26-22-20-18-16-14-12-10-2/h75-76H,9-74H2,1-8H3/t75-,76-/m1/s1 |

InChI Key |

YQYRYXKVXWPXCP-UVHVAMGRSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Other CAS No. |

115868-53-6 |

Synonyms |

1-(17,18-dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) DTTC-bis-HDGPC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) typically involves multiple steps. The initial step often includes the preparation of the dithiatetratriacontandioyl chain, followed by the attachment of hexadecanoylglycero-3-phosphocholine units. The reaction conditions may vary, but common reagents include phospholipids and thiol-containing compounds. The process requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments and controlled temperatures.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.

Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides. Conditions vary depending on the specific reaction but often involve solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or alcohols, and substitution may yield various substituted phospholipids.

Scientific Research Applications

1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has several scientific research applications:

Chemistry: It is used as a model compound for studying lipid interactions and membrane dynamics.

Biology: It is used in studies of cell membrane structure and function, as well as in the development of liposome-based drug delivery systems.

Industry: It is used in the formulation of specialized lipids for various industrial applications, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing cellular signaling pathways and transport mechanisms. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Halogen Substitution : Unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, This compound lacks dichloro substitution, reducing steric hindrance and improving solubility (0.24 mg/mL vs. 0.15 mg/mL) .

- Lipophilicity : Higher Log Po/w in (6-Bromo-2,3-dichlorophenyl)boronic acid (2.86 vs. 2.15) correlates with reduced BBB penetration due to increased molecular weight (283.34 g/mol) .

Implications for Drug Development

The absence of CYP inhibition and favorable BBB permeability distinguish This compound from its analogues, aligning with EMA guidelines for CNS drug candidates requiring minimal off-target effects . However, its moderate bioavailability (0.55) may necessitate formulation optimization compared to high-bioavailability analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.